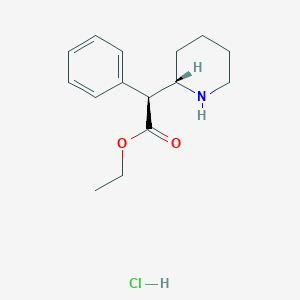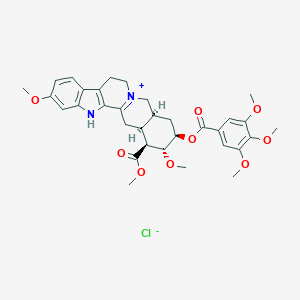
Methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride, also known as this compound, is a useful research compound. Its molecular formula is C33H39ClN2O9 and its molecular weight is 643.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectral Analysis
- A study by Kametani et al. (1975) discusses the mass spectral analysis of reserpine derivatives, including methyl esters similar in structure to the chemical . They observed intermolecular transfer of the ester methyl group to the basic nitrogen of the yohimban system (Kametani et al., 1975).
Proton Affinities Analysis
- Ghosh et al. (2008) determined the proton affinities of the N atoms in reserpine, a compound related to the chemical of interest. They used UV-vis absorption spectra and charge-transfer spectra in aqueous medium (Ghosh et al., 2008).
Synthesis and Biological Activity
- Lovey and Pawson (1981) described the synthesis and biological activity of various analogues of methyl esters, focusing on their effects on chemically induced skin papillomas in mice. This research indicates the potential biological relevance of similar methyl ester compounds (Lovey & Pawson, 1981).
Chemical Compound Isolation
- Amorim et al. (2014) isolated various compounds from Talinum triangulare, including new phaeophytins with structures related to the chemical . Their study highlights the importance of structural analysis in the isolation of complex organic compounds (Amorim et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-Dehydro Reserpine Chloride, similar to Reserpine, is the ATP/Mg^2+ pump located in the presynaptic neuron . This pump is responsible for the sequestering of neurotransmitters into storage vesicles .
Mode of Action
3-Dehydro Reserpine Chloride, like Reserpine, inhibits the ATP/Mg^2+ pump . This inhibition prevents the sequestering of neurotransmitters into storage vesicles in the presynaptic neuron .
Biochemical Pathways
The inhibition of the ATP/Mg^2+ pump disrupts the normal functioning of the catecholaminergic and serotonergic pathways . This disruption leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals .
Pharmacokinetics
Reserpine, a related compound, is known to have a bioavailability of 50% . It is metabolized in the gut and liver, and has an elimination half-life of approximately 33 hours . It is excreted 62% in feces and 8% in urine . Similar properties may be expected for 3-Dehydro Reserpine Chloride.
Result of Action
The primary result of the action of 3-Dehydro Reserpine Chloride is the reduction in catecholamines . This reduction can lead to various physiological effects, including a decrease in heart rate, force of cardiac contraction, and peripheral resistance .
properties
IUPAC Name |
methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALXIXVMMSDZQU-FMJIVAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541666 |
Source


|
| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107052-60-8 |
Source


|
| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

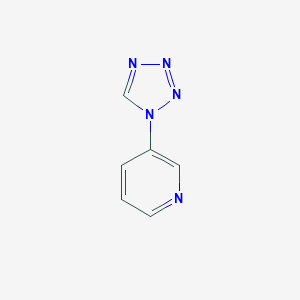


![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)
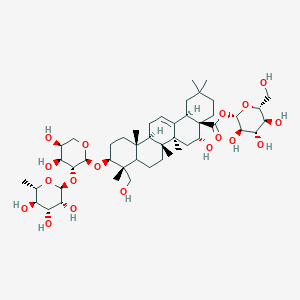


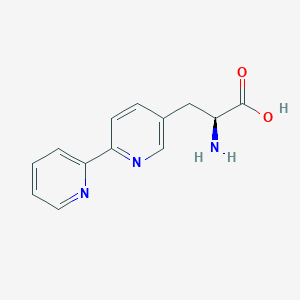
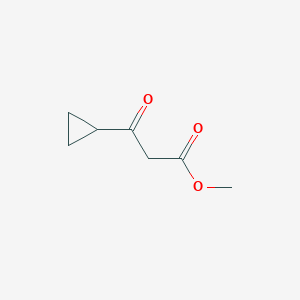

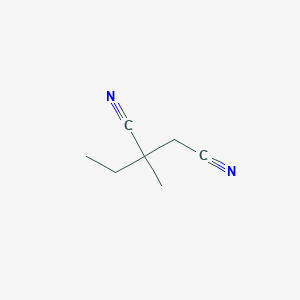

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
